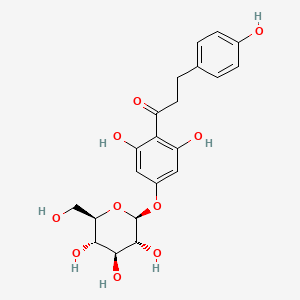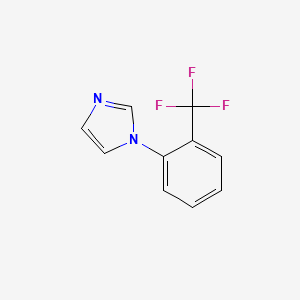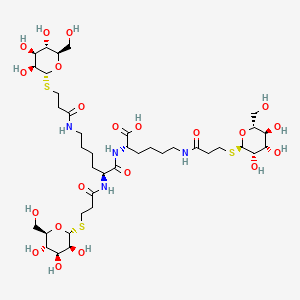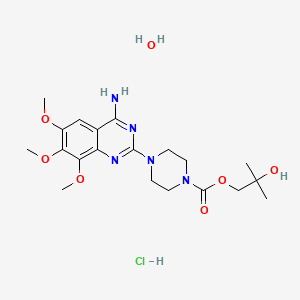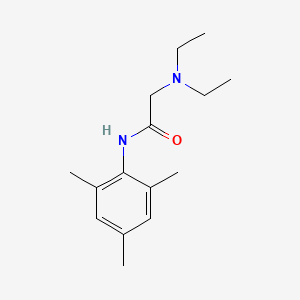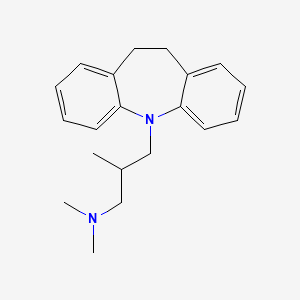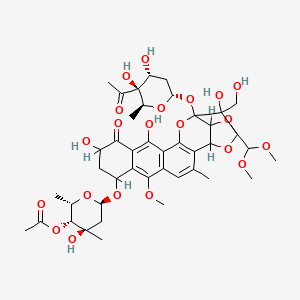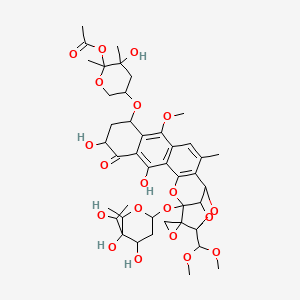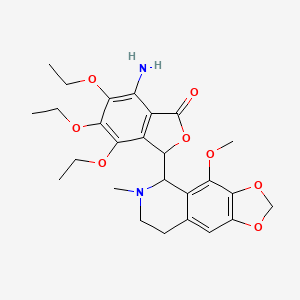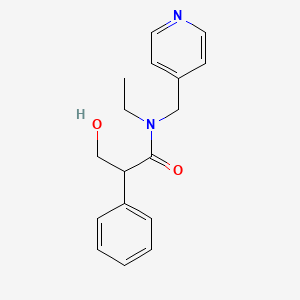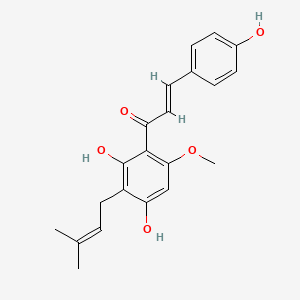
Xanthohumol
Übersicht
Beschreibung
Xanthohumol is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . This compound is known for its bitter taste and is a member of the chalcone subclass of flavonoids . This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, xanthohumol is used as a precursor for the synthesis of other bioactive compounds . Its unique structure and reactivity make it a valuable compound for chemical research.
Biology: In biological research, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities . It has been used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has demonstrated potential in the treatment of various diseases, including cancer, diabetes, and inflammatory conditions . Clinical trials have shown its efficacy and safety in humans .
Industry: In the food and beverage industry, this compound is used as a natural additive due to its bitter taste and potential health benefits . It is also being explored for its use in dietary supplements and functional foods .
In Vivo
In vivo studies have found that Xanthohumol has anti-inflammatory, anti-oxidative, anti-cancer, anti-microbial, and anti-diabetic properties. For example, in a study conducted in mice, this compound was found to reduce inflammation and oxidative damage in the liver and kidney. In another study, this compound was found to reduce the growth of cancer cells in mice. In addition, this compound has been found to possess anti-microbial properties, inhibiting the growth of several types of bacteria. Finally, this compound has been found to reduce blood glucose levels in diabetic rats.
In Vitro
In vitro studies have also demonstrated that Xanthohumol has anti-inflammatory, anti-oxidative, anti-cancer, anti-microbial, and anti-diabetic properties. For example, in a study conducted in human cells, this compound was found to reduce inflammation and oxidative damage. In another study, this compound was found to reduce the growth of cancer cells in cell culture. In addition, this compound has been found to possess anti-microbial properties, inhibiting the growth of several types of bacteria in cell culture. Finally, this compound has been found to reduce blood glucose levels in cultured cells.
Wirkmechanismus
Xanthohumol exerts its effects through various molecular targets and pathways. It inhibits oxidative reactions and regulates apoptosis, which contributes to its anti-inflammatory and anti-cancer activities . The compound also modulates kinase activity, which affects metabolic pathways related to chronic conditions . Additionally, this compound has been shown to inhibit the metabolic activation of certain carcinogens by human cytochrome P450 enzymes .
Biologische Aktivität
Xanthohumol has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, anti-microbial, and anti-diabetic properties. In addition, this compound has been found to possess anti-viral, anti-allergic, and anti-fungal activities.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. For example, this compound has been found to reduce inflammation, oxidative damage, and the production of ROS. In addition, this compound has been found to reduce the growth of cancer cells, inhibit the growth of bacteria, and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Xanthohumol in laboratory experiments include its availability, low cost, and wide range of biological activities. The main limitation of using this compound in laboratory experiments is that it is not yet approved for human use, so it cannot be used in clinical trials.
Zukünftige Richtungen
The potential future directions for Xanthohumol research include the development of new methods of synthesis, the investigation of its mechanism of action, the development of new therapeutic applications, the investigation of its pharmacodynamics, and the development of new delivery systems for this compound. Additionally, further studies could be conducted to investigate the potential side effects of this compound and to explore its potential synergistic effects with other compounds. Finally, further studies could be conducted to identify new biological activities of this compound and to investigate its potential applications in other areas of human health.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Xanthohumol interacts with various enzymes, proteins, and other biomolecules. The prenylation of natural products like this compound is considered to increase their lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .
Cellular Effects
This compound has diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Animal studies of this compound have revealed its diverse biological features, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Xanthohumol can be synthesized through various chemical reactions. One method involves the insertion of a prenyl group onto the aryl ring via a para-Claisen rearrangement, following a Mitsunobu reaction to establish the key prenylether precursor . Another approach involves the use of a type III polyketide synthase and subsequent modifying enzymes to biosynthesize this compound in the glandular trichomes of hop cones .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from hops. The compound is present at high levels in the glandular trichomes of the hop plant . During the brewing process, this compound and other prenylated flavonoids are often lost as they are converted to the corresponding flavanones . Different hop varieties and beers contain varying quantities of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Xanthohumol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is known to inhibit oxidative reactions and regulate apoptosis, which contributes to its pharmacological effects .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dimethylallyl pyrophosphate, sulfuric acid, and strong alkali solutions . The compound can be crystallized under conditions such as 50% alcohol, 50% acetone, acetic acid, chloroform, benzene, and toluene .
Major Products: The major products formed from the reactions involving this compound include various prenylated flavonoids and their derivatives . These products exhibit enhanced biological activities due to the increased lipophilicity conferred by the prenylation .
Vergleich Mit ähnlichen Verbindungen
Xanthohumol is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:
Isothis compound: An isomer of this compound with nearly identical molecular mass and tandem mass spectra.
8-Prenylnaringenin: Another prenylated flavonoid found in hops, known for its estrogenic activity.
6-Prenylnaringenin: A related compound with similar biological activities.
Eigenschaften
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893171 | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6754-58-1 | |
| Record name | Xanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthohumol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



